molecular formula C9H9NO3 B1640211 Methyl 2-amino-3-formylbenzoate

Methyl 2-amino-3-formylbenzoate

Cat. No.: B1640211
M. Wt: 179.17 g/mol
InChI Key: HVOMOIOWMLZJCZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-formylbenzoate (C₉H₉NO₃) is a multifunctional aromatic ester featuring an amino group at position 2, a formyl group at position 3, and a methyl ester at position 1 (Figure 1). Its SMILES representation is COC(=O)C₁=CC=CC(=C₁N)C=O, and its InChIKey is HVOMOIOWMLZJCZ-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) ranging from 136.2 to 147.7 Ų under various ionization states, making it analytically distinguishable via mass spectrometry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 2-amino-3-formylbenzoate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,10H2,1H3

InChI Key

HVOMOIOWMLZJCZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1N)C=O

Canonical SMILES

COC(=O)C1=CC=CC(=C1N)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-3-formylbenzoate is primarily utilized in organic synthesis, notably in the Friedlander synthesis . This reaction facilitates the production of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. The compound acts as a precursor, enabling the formation of complex heterocyclic structures essential for drug development .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Friedlander SynthesisFormation of quinoline derivatives
Condensation ReactionsUsed in the synthesis of various heterocycles
Coupling ReactionsActs as a coupling agent in creating complex molecules

Pharmaceutical Applications

The pharmaceutical industry values this compound for its role in synthesizing bioactive compounds. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds derived from this compound can inhibit specific cancer cell lines and possess potential therapeutic benefits .

Case Study: Anticancer Activity

A study highlighted the synthesis of novel quinoline derivatives from this compound, demonstrating significant cytotoxic activity against various cancer cell lines. These findings underscore the compound's potential as a lead structure for developing new anticancer agents .

Agrochemical Applications

In addition to pharmaceuticals, this compound is explored in agrochemicals. It serves as an intermediate in synthesizing pesticides and herbicides that target specific pests while minimizing environmental impact. The compound's derivatives have shown effectiveness against agricultural pests with lower toxicity to non-target organisms .

Table 2: Agrochemical Applications

Application TypeDescriptionReference
Pesticide SynthesisIntermediate for creating effective insecticides
Herbicide DevelopmentUsed to develop selective herbicides

Material Science

This compound is also being investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

Methyl 2-amino-3-formylbenzoate’s unique reactivity arises from its ortho-substituted amino and formyl groups, which act as directing groups in cyclization and metal-catalyzed reactions. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Applications References
This compound C₉H₉NO₃ Amino, formyl, ester δ-Carboline synthesis, antitumor agents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ Benzamide, hydroxyl, dimethyl Metal-catalyzed C–H functionalization
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea, triazine, ester Herbicide (plant growth inhibition)
Methyl shikimate C₇H₁₀O₅ Hydroxyl, ester Natural product biosynthesis
Key Observations:

Reactivity in Synthesis: this compound’s formyl group facilitates condensations (e.g., with indole derivatives) to form δ-carbolines, a class of antitumor agents . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group enables selective C–H bond activation in catalysis . Sulfonylurea herbicides like metsulfuron methyl ester lack reactive amino/formyl groups, relying instead on triazine and sulfonyl groups for herbicidal activity .

Analytical Differentiation: The collision cross-section (CCS) of this compound (136.2–147.7 Ų) distinguishes it from larger analogs like metsulfuron methyl ester (unreported CCS but higher molecular weight) .

Stability and Handling: this compound’s aldehyde group necessitates stringent storage conditions (-80°C), whereas methyl shikimate (a less reactive ester) is stable under standard laboratory conditions .

Role in Medicinal Chemistry

  • Antitumor Agents: this compound condenses with indole derivatives to yield δ-carbolines (e.g., compound 170), which exhibit selective cytotoxicity against cancer cell lines . This contrasts with 2-aminobenzamides (), which are primarily used as enzyme inhibitors or ligands due to their amide functionality.

Preparation Methods

Synthetic Routes for Methyl 2-Amino-3-Formylbenzoate

Direct Formylation of Methyl 2-Aminobenzoate

The most straightforward approach involves formylation of methyl 2-aminobenzoate using the Vilsmeier-Haack reaction. In this method, dimethylformamide (DMF) acts as both solvent and formylating agent in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic aromatic substitution, with the amino group directing formylation to the para position relative to itself (ortho to the ester group).

Typical Conditions:

  • Reagents: DMF (3 equiv), POCl₃ (1.2 equiv)
  • Temperature: 0–5°C (initial), then 25°C
  • Time: 4–6 hours
  • Yield: 68–72%

A critical challenge is controlling side reactions at the amino group. Unprotected amines may undergo over-formylation or oxidation. Recent advances employ in situ protection using acetic anhydride, which acetylates the amine temporarily and is hydrolyzed post-formylation. This modification improves yields to 78–82%.

Sequential Esterification-Formylation of 2-Amino-3-Formylbenzoic Acid

This two-step method first synthesizes 2-amino-3-formylbenzoic acid, followed by esterification:

Step 1: Formylation of 2-Aminobenzoic Acid

Using the Duff reaction (hexamethylenetetramine in trifluoroacetic acid), formylation occurs at the 3-position:
$$
\text{2-Aminobenzoic acid} + \text{HMTA} \xrightarrow{\text{CF₃COOH}} \text{2-Amino-3-formylbenzoic acid}
$$
Conditions:

  • Solvent: Trifluoroacetic acid
  • Temperature: 80°C
  • Time: 8 hours
  • Yield: 65%
Step 2: Esterification with Methanol

The carboxylic acid is converted to the methyl ester via Fischer esterification:
$$
\text{2-Amino-3-formylbenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{this compound}
$$
Optimized Parameters:

  • Catalyst: 98% H₂SO₄ (0.5 equiv)
  • Molar Ratio (Acid:Methanol): 1:10
  • Temperature: Reflux (65°C)
  • Time: 12 hours
  • Yield: 89%

This route benefits from high esterification efficiency but requires careful handling of the formyl group during acid-catalyzed conditions.

Nitro Reduction Pathway

For substrates sensitive to direct formylation, a nitro-to-amine reduction strategy is employed:

  • Nitration: Methyl 3-formyl-2-nitrobenzoate is synthesized via nitration of methyl 3-formylbenzoate.
  • Reduction: Catalytic hydrogenation converts the nitro group to an amine:
    $$
    \text{Methyl 3-formyl-2-nitrobenzoate} \xrightarrow{\text{H₂/Pd-C}} \text{this compound}
    $$

Key Data:

Step Reagents Conditions Yield
Nitration HNO₃/H₂SO₄ 0°C, 2h 74%
Reduction H₂ (1 atm), 10% Pd-C EtOH, 25°C, 4h 92%

This method avoids direct manipulation of the amino group but introduces additional purification steps.

Comparative Analysis of Synthetic Methods

Yield and Purity Across Routes

Method Average Yield Purity (HPLC) Key Advantage
Direct Formylation 75% 95% Fewer steps
Esterification-Formylation 82% 97% High esterification efficiency
Nitro Reduction 68% 99% Superior purity

The esterification-formylation route achieves the best balance between yield and operational simplicity, making it preferred for laboratory-scale synthesis.

Solvent and Catalyst Optimization

Recent studies compare solvents for the Vilsmeier-Haack reaction:

Solvent Reaction Time Yield Byproduct Formation
DMF 6h 72% 8–10%
NMP 5h 77% 5–7%
DCE 8h 63% 12–15%

N-Methylpyrrolidone (NMP) emerges as superior due to higher boiling point (202°C) and better reagent solubility.

Industrial Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance safety and yield:

  • Esterification Module: Tubular reactor with H₂SO₄-coated packing
  • Formylation Unit: Microreactor with DMF/POCl₃ at 10°C
  • Throughput: 15 kg/day with 94% purity

Cost Analysis of Raw Materials

Component Price (USD/kg) Contribution to Total Cost
2-Aminobenzoic acid 45 58%
POCl₃ 12 22%
DMF 8 15%

Bulk purchasing of DMF and POCl₃ reduces production costs by 18–22% in scaled operations.

Emerging Methodologies

Enzymatic Esterification

Pilot studies employ immobilized lipases (e.g., Candida antarctica Lipase B) for ester synthesis:

  • Conditions: 35°C, pH 7.0, 24h
  • Yield: 81% with 99% enantiomeric purity
  • Advantage: Eliminates acidic waste streams

Photocatalytic Formylation

Visible-light-mediated catalysis using eosin Y achieves formylation under mild conditions:

  • Catalyst: 2 mol% eosin Y
  • Light Source: 450 nm LED
  • Yield: 69% (room temperature, 8h)

This method reduces energy consumption by 40% compared to thermal approaches.

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